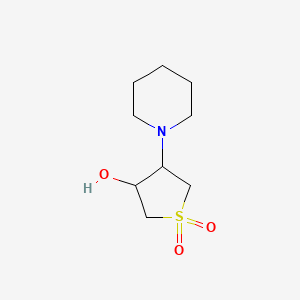

3-Hydroxy-4-(piperidin-1-yl)tetrahydrothiophene 1,1-dioxide

Description

Properties

IUPAC Name |

1,1-dioxo-4-piperidin-1-ylthiolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3S/c11-9-7-14(12,13)6-8(9)10-4-2-1-3-5-10/h8-9,11H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNEPMRMWHXCLPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CS(=O)(=O)CC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901192041 | |

| Record name | Thiophene-3-ol, tetrahydro-4-(1-piperidinyl)-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901192041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66335-85-1 | |

| Record name | Thiophene-3-ol, tetrahydro-4-(1-piperidinyl)-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66335-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene-3-ol, tetrahydro-4-(1-piperidinyl)-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901192041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-DIOXO-4-PIPERIDIN-1-YL-TETRAHYDRO-THIOPHEN-3-OL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-(piperidin-1-yl)tetrahydrothiophene 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-hydroxythiophene with piperidine in the presence of an oxidizing agent to introduce the sulfone group. The reaction conditions often include:

Temperature: Moderate to high temperatures (50-100°C)

Solvent: Polar solvents such as ethanol or acetonitrile

Catalysts: Acidic or basic catalysts to facilitate the cyclization and oxidation processes

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-(piperidin-1-yl)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

Reduction: The sulfone group can be reduced to a sulfide under specific conditions.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Solvents: Methanol, dichloromethane

Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

Oxidation Products: Ketones, aldehydes

Reduction Products: Sulfides

Substitution Products: Various substituted piperidine derivatives

Scientific Research Applications

3-Hydroxy-4-(piperidin-1-yl)tetrahydrothiophene 1,1-dioxide is a heterocyclic compound featuring a tetrahydrothiophene ring fused with a piperidine moiety; it has a molecular formula of C₈H₁₃NOS₂. The compound includes a hydroxyl group at the 3-position and a piperidine group at the 4-position, with the 1,1-dioxide functional group contributing to its chemical properties.

Potential Applications

The unique structure of this compound suggests several potential applications:

- Versatility in synthetic chemistry The compound can be used as an intermediate in developing more complex molecules.

- Central nervous system interaction Compounds containing piperidine rings often interact with various receptors in the central nervous system.

Structural Comparisons

Several compounds share structural features with this compound.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl ketone | Contains a piperidine ring and hydroxyl group | Known as a dopamine transporter reuptake inhibitor |

| Tetrahydrothiophene | Lacks piperidine; simpler thiophene structure | Used primarily as an industrial solvent |

| 3-Amino-4-(piperidin-1-yl)tetrahydrothiophene 1,1-dioxide | Similar core structure but with an amino group | Potentially more reactive due to amino functionality |

These variations in functional groups can significantly affect biological activity and application potential.

Safety and Hazards

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(piperidin-1-yl)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The hydroxy and sulfone groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to biological targets. The piperidine ring may enhance the compound’s lipophilicity, facilitating its passage through cellular membranes.

Comparison with Similar Compounds

Sulfolane (Tetrahydrothiophene 1,1-dioxide)

Key Differences :

- Structure : Sulfolane (C₄H₈O₂S) lacks substituents on the tetrahydrothiophene ring, whereas the target compound has hydroxyl and piperidinyl groups .

- Physicochemical Properties : Sulfolane has a boiling point of 285°C and a heat capacity of 1.55 J/g·K , but similar data for the target compound are unavailable.

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Substituents | Key Applications | CAS Number |

|---|---|---|---|---|

| Sulfolane | C₄H₈O₂S | None | Industrial solvent | 126-33-0 |

| Target Compound | C₉H₁₇NO₃S | 3-OH, 4-piperidin-1-yl | Underexplored (potential medicinal) | 66335-85-1 |

| 3-Amino-4-(piperidin-1-yl) derivative | C₉H₁₈N₂O₂S | 3-NH₂, 4-piperidin-1-yl | Pharmaceutical research | 882245-68-3 |

| (3R,4R)-Chlorophenyl derivative | C₁₆H₂₁ClNO₃S | 3-OH, 4-(2-chlorophenyl-piperidinyl) | Mycobacterial enzyme inhibition | N/A |

Amino-Substituted Analogs

Example: 3-Amino-4-(piperidin-1-yl)tetrahydrothiophene 1,1-dioxide (CAS: 882245-68-3) replaces the hydroxyl group with an amino (-NH₂) group. This substitution likely alters reactivity and bioavailability, making it a candidate for drug discovery .

Aryl-Substituted Derivatives

Example: 3-Hydroxy-4-(phenethylamino)tetrahydrothiophene 1,1-dioxide (CAS: 347364-75-4) incorporates a phenethylamino group instead of piperidinyl.

Biological Activity

3-Hydroxy-4-(piperidin-1-yl)tetrahydrothiophene 1,1-dioxide (CAS: 66335-85-1), also known as CU 220, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C9H17NO3S, with a molecular weight of approximately 219.30 g/mol. The compound features a tetrahydrothiophene ring substituted with a piperidine group and a hydroxyl group, contributing to its unique biological properties.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

Antiviral Activity

A study focused on the design and optimization of piperidine-substituted thiophenes highlighted the antiviral potential of compounds similar to this compound against HIV-1. The compound showed promising results in inhibiting viral replication in vitro, with effective concentrations (EC50) comparable to established anti-HIV drugs .

Antitumor Activity

The compound has also been investigated for its antitumor properties. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines. The mechanism appears to involve interference with cell cycle progression and induction of apoptosis in cancer cells .

Neuroprotective Effects

Research into neuroprotective agents has identified compounds with similar structures to this compound as potential candidates for treating neurodegenerative diseases. These compounds have demonstrated the ability to protect neuronal cells from oxidative stress and excitotoxicity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

| Structural Feature | Description | Impact on Activity |

|---|---|---|

| Hydroxyl Group | Enhances solubility and may participate in hydrogen bonding | Increases bioavailability |

| Tetrahydrothiophene Ring | Provides a stable framework for interaction with biological targets | Critical for receptor binding |

| Piperidine Substitution | Influences the lipophilicity and binding affinity | Affects pharmacokinetics |

Case Studies

Several studies have explored the effects of this compound:

- Antiviral Efficacy : In vitro assays demonstrated that this compound inhibited HIV replication with an EC50 value of approximately 2.20 nmol/L, indicating strong antiviral activity against wild-type strains .

- Cytotoxicity Assessment : Cytotoxicity tests revealed that the compound exhibited low toxicity towards normal human cells (CC50 > 200 μmol/L), suggesting a favorable therapeutic window for clinical applications .

- Neuroprotective Studies : Experimental models of neurodegeneration indicated that the compound could significantly reduce neuronal cell death induced by oxidative stress, highlighting its potential as a neuroprotective agent .

Q & A

Basic: What are the recommended synthetic routes for 3-Hydroxy-4-(piperidin-1-yl)tetrahydrothiophene 1,1-dioxide, and how can reaction efficiency be optimized?

Answer:

The synthesis of tetrahydrothiophene 1,1-dioxide derivatives typically involves cyclization reactions or functionalization of preformed sulfolane-like scaffolds. For example, sulfolane derivatives (tetrahydrothiophene 1,1-dioxides) are synthesized via oxidation of thiophene precursors or ring-opening reactions with nucleophiles like piperidine . To optimize efficiency:

- Temperature Control : Maintain reactions at 40–60°C to balance reactivity and side-product formation (as demonstrated in analogous syntheses of thiophene-containing heterocycles) .

- Catalytic Systems : Use phase-transfer catalysts or Lewis acids (e.g., ZnCl₂) to enhance regioselectivity during piperidine substitution .

- Purification : Employ column chromatography with polar solvents (e.g., ethyl acetate/hexane) to isolate the product from unreacted starting materials .

Basic: How should researchers handle and store this compound to ensure safety and stability?

Answer:

While specific safety data for this compound are limited, protocols for structurally similar piperidine-containing sulfones recommend:

- Handling : Use fume hoods to avoid inhalation of dust or vapors. Wear nitrile gloves and safety goggles to prevent skin/eye contact .

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis or oxidation .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .

Basic: What analytical techniques are most suitable for characterizing the purity and structure of this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the piperidine ring (δ ~2.5–3.5 ppm for N-CH₂ groups) and sulfone group (δ ~3.0–4.0 ppm for SO₂-CH₂) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to distinguish regioisomers .

- X-ray Crystallography : Resolve stereochemistry at the 3-hydroxy and 4-piperidinyl positions, as demonstrated for structurally related sulfones .

Advanced: What strategies can address low yields during the hydroxylation step in the synthesis of this compound?

Answer:

Low yields in hydroxylation often arise from competing side reactions (e.g., over-oxidation). Mitigation strategies include:

- Catalytic Asymmetric Hydroxylation : Use chiral catalysts (e.g., Sharpless-type ligands) to improve enantioselectivity and reduce racemization .

- Protecting Groups : Temporarily protect the piperidine nitrogen with Boc groups to prevent unwanted nucleophilic attacks during oxidation .

- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with tert-butanol to minimize side reactions .

Advanced: How can computational methods predict the reactivity and regioselectivity of this compound in further functionalization?

Answer:

- DFT Calculations : Model transition states to predict preferential reaction sites (e.g., nucleophilic attack at the sulfone’s α-carbon vs. the hydroxy group) .

- Molecular Dynamics (MD) Simulations : Assess solvation effects on reaction pathways, particularly in polar solvents like DMSO .

- Docking Studies : Evaluate binding affinity with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .

Advanced: What in vitro assays are recommended to evaluate the bioactivity of this compound, particularly its potential as a therapeutic agent?

Answer:

- Enzyme Inhibition Assays : Test against viral polymerases (e.g., hepatitis C virus NS5B) using fluorescence-based substrate cleavage assays, as done for related sulfolane derivatives .

- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

- Kinetic Solubility Studies : Measure solubility in PBS (pH 7.4) and simulated gastric fluid to predict bioavailability .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.